7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential and Serotonin Receptor Interactions A study by Chłoń-Rzepa et al. (2013) focused on the design of new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin receptors, namely 5-HT1A, 5-HT2A, and 5-HT7. The research highlighted the synthesis of compounds displaying anxiolytic and antidepressant properties, suggesting their utility in psychotropic medication development. Selected compounds demonstrated significant antidepressant-like effects and anxiolytic-like activity in animal models, emphasizing the importance of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands in mental health therapies (Chłoń-Rzepa et al., 2013).
Metal-Mediated Base Pair Modeling Research by Sinha et al. (2015) introduced 6-(3,5-Dimethylpyrazol-1-yl)purine as an artificial nucleobase for metal-mediated base pairing, aiming to enhance the specificity of nucleobase recognition. The study synthesized and characterized metal complexes of alkylated model nucleobases, revealing insights into the structural basis for metal-mediated base pairing. This work contributes to the understanding of nucleic acid structure and function, with implications for biochemistry and molecular biology (Sinha et al., 2015).
Antimicrobial Activity of Derivatives A study by Abdul-Reda and Abdul-Ameer (2018) explored the synthesis of new derivatives of 8-Chloro-theophylline and their antimicrobial properties. The research aimed at creating chalcone compounds and their Pyrimidine and pyrazoline derivatives, which were then evaluated for antimicrobial activity. This work highlights the potential of such compounds in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNWCJLZINMHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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